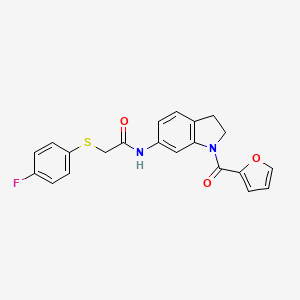

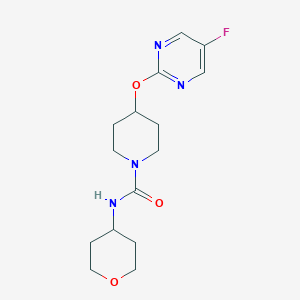

![molecular formula C15H13ClN2O B2527854 2-氯-1-(4-甲氧基苄基)-1H-苯并[D]咪唑 CAS No. 388574-61-6](/img/structure/B2527854.png)

2-氯-1-(4-甲氧基苄基)-1H-苯并[D]咪唑

描述

Imidazoles are important heterocyclic compounds used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . They display a variety of biological characteristics, including antidiabetic properties . They are also found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), and others .

Synthesis Analysis

Imidazoles can be synthesized using various methods. A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of imidazoles can be elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, in the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles can be obtained . In the absence of ketenimines, 1,4-disubstituted imidazole can be produced through cyclodimerization of TosMIC .

科学研究应用

Medicinal Chemistry and Drug Development

Imidazoles are essential scaffolds in pharmaceuticals due to their diverse biological activities. Researchers have explored the potential of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole as a pharmacophore. Some notable applications include:

- Antibacterial Action : Derivatives of this compound have demonstrated antibacterial activity against pathogens such as S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .

- Antifungal Activity : It also exhibits antifungal properties against C. albicans and A. niger .

Cancer Research

Imidazoles have attracted attention in cancer studies. Researchers have investigated 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole derivatives for their effects on gene activation in ERα-positive breast cancer cells .

Organic Synthesis and Methodology

The regiocontrolled synthesis of substituted imidazoles remains an active area of research. Although direct studies on this compound are scarce, understanding its reactivity and bond formation can contribute to the development of efficient synthetic methods .

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory responses .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

未来方向

Imidazoles have a wide range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . They can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in the research of imidazole compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications .

属性

IUPAC Name |

2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPBUVWLRGAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

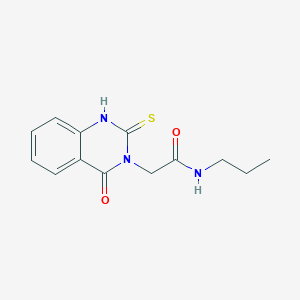

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

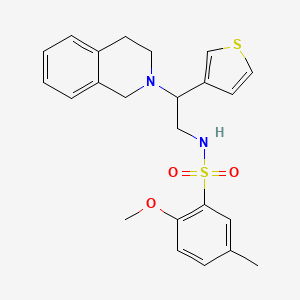

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)